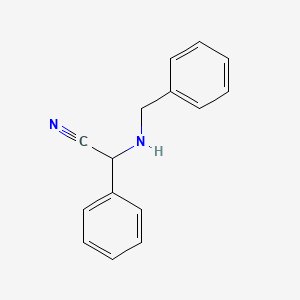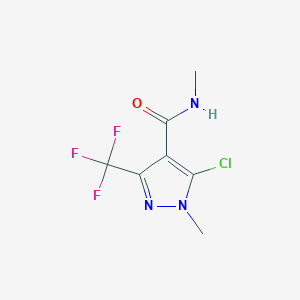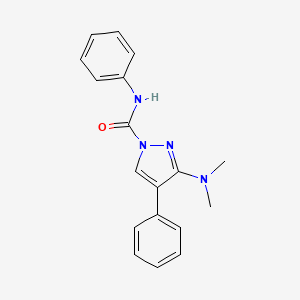![molecular formula C15H12N2O B3035544 (3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole CAS No. 330443-74-8](/img/structure/B3035544.png)
(3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole
説明
Synthesis Analysis
The compound "(3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole" is not directly mentioned in the provided papers. However, the synthesis of related compounds can offer insights into potential synthetic routes for this compound. In the first paper, the authors describe the synthesis of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole derivatives, which involves condensation reactions followed by reactions with various nucleophiles to afford different heterocyclic compounds . Although the target compound is not a triazole, the methodology of using condensation reactions and subsequent transformations could be relevant for its synthesis.
Molecular Structure Analysis
The second paper discusses gold(III) pyridinyl-oxazoline cationic complexes, which share a pyridinyl moiety with the target compound . The structural characterizations of these complexes, including crystal structure analysis, could provide valuable information on the coordination environment and geometry around the pyridinyl group, which might be extrapolated to the molecular structure analysis of "(3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole".
Chemical Reactions Analysis
The reactivity of the ligands in the gold(III) complexes is explored in the second paper, where the authors describe the ring-opening of the bound pyox ligand by hydroxide ions . This reaction demonstrates the potential reactivity of oxazole rings under certain conditions, which could be relevant when considering the chemical reactions that "(3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole" might undergo, especially if it contains a similar oxazole ring.
Physical and Chemical Properties Analysis
Neither paper directly provides information on the physical and chemical properties of "(3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole". However, the physical and spectral data used to elucidate the structures of the synthesized compounds in the first paper, such as FT-IR, (1)H NMR, (13)C NMR, and mass spectroscopy, are standard techniques that would likely be used to determine the properties of the target compound as well . The anticonvulsant activity screening mentioned in the first paper also suggests that biological activity could be a relevant property for investigation .
科学的研究の応用
Catalytic Phospho-Transfer
- Research Findings: Complexes containing derivatives of this compound have been explored for catalytic phospho-transfer reactions. These complexes showed a preference for hydrolyzing diorgano-H-phosphonates to monoorgano-H-phosphonic acids rather than nucleophilic addition to a carbonyl substrate (Jiang et al., 2001).
Synthesis of Chiral Ligands
- Research Findings: Derivatives of the compound have been used in the synthesis of chiral bisoxazoline ligands, which are crucial in various organic syntheses (Hofstra et al., 2020).
Enantioselective Diels–Alder Catalysis
- Research Findings: Specific cationic versions of this compound have shown efficiency as catalysts in enantioselective Diels–Alder reactions, producing high yields of specific enantiomers (Faller & Lavoie, 2001).
Conformational Analysis in Solution
- Research Findings: The chiral bisoxazoline derivatives of this compound have been analyzed for their conformations in solution, which is critical in understanding their chemical behavior (Aamouche & Stephens, 2011).
Photophysical Properties in Lighting Applications
- Research Findings: Certain iridium(III) complexes using derivatives of this compound as ancillary ligands have been studied for their photophysical properties, specifically in light-emitting electrochemical cells (Heo & Choe, 2015).
Coordination Chemistry
- Research Findings: The oxazoline ligands derived from this compound have been used as chiral auxiliaries in asymmetric organic syntheses, showing versatility and modulation in transition metal coordination chemistry (Gómez, Muller, & Rocamora, 1999).
Anti-tuberculosis Activity
- Research Findings: Certain derivatives have been synthesized and tested for their anti-mycobacterial activity, indicating potential applications in tuberculosis treatment (Sajja et al., 2017).
Safety and Hazards
特性
IUPAC Name |
(3aS,8bR)-2-pyridin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-2-6-11-10(5-1)9-13-14(11)17-15(18-13)12-7-3-4-8-16-12/h1-8,13-14H,9H2/t13-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCAXHBKQLBOJG-UONOGXRCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B3035462.png)
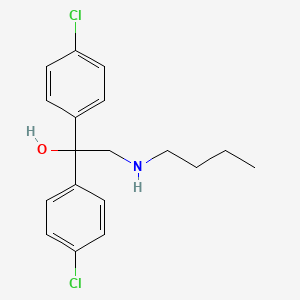
![(3E)-1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-(dimethylaminomethylidene)urea](/img/structure/B3035466.png)
![3-(3-Chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-oxopropanoic acid](/img/structure/B3035468.png)
![2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,4-triazol-3-yl}benzenecarboxamide](/img/structure/B3035470.png)



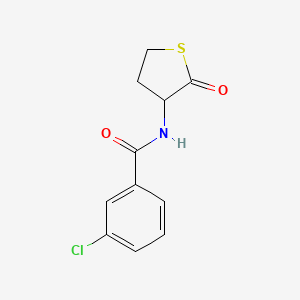
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-methyl-4-nitro-1H-pyrazol-5-amine](/img/structure/B3035476.png)
![1-cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B3035477.png)
